Colestolone

Descripción

Colestolone is an antilipidemic agent based on the carbon skeleton of cholesterol. This compound targets sterol regulatory element binding protein (SREBP) which reduces the transcription of the 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) gene, the rate-limiting enzyme in the sterol pathway. This compound is also metabolized by cells into polar sterols, which are known to inhibit HMGCR enzymatic activity.

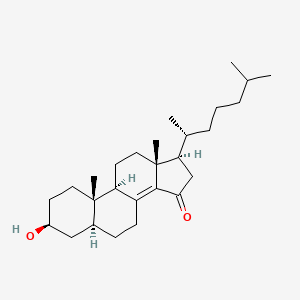

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINVVMHRTUSXHL-GGVPDPBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046212 | |

| Record name | Colestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50673-97-7 | |

| Record name | 3β-Hydroxy-5α-cholest-8(14)-en-15-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colestolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLESTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8396T5XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Colestolone's Mechanism of Action in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent hypocholesterolemic agent that significantly reduces serum cholesterol levels. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in the intricate pathway of cholesterol biosynthesis. This compound distinguishes itself as an early-stage inhibitor, primarily targeting the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. A key characteristic of this compound is its ability to inhibit cholesterol synthesis without causing the accumulation of downstream sterol intermediates, a common issue with late-stage cholesterol biosynthesis inhibitors. This guide will detail the molecular interactions, downstream signaling effects, particularly on the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, and provide an overview of the experimental methodologies used to elucidate its mechanism.

Introduction

Cholesterol, an essential lipid for cellular structure and function, is synthesized through a complex multi-step enzymatic pathway. The regulation of this pathway is critical for maintaining cholesterol homeostasis, and its dysregulation is a key factor in the development of hypercholesterolemia and associated cardiovascular diseases. Pharmacological inhibition of cholesterol biosynthesis is a cornerstone of lipid-lowering therapy. This compound emerged as a promising investigational compound due to its potent inhibitory effects on the early stages of this pathway. This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound.

Core Mechanism of Action: Inhibition of Early-Stage Cholesterol Biosynthesis

This compound exerts its primary effect by inhibiting multiple early steps in the cholesterol biosynthesis pathway, with the most significant impact on HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a committed and rate-limiting step in cholesterol synthesis. By targeting this crucial juncture, this compound effectively curtails the entire downstream production of cholesterol.

Targeting HMG-CoA Reductase

Absence of Sterol Precursor Accumulation

A significant advantage of this compound's mechanism is the lack of accumulation of later-stage sterol precursors, such as desmosterol or 7-dehydrocholesterol.[1] This is in stark contrast to late-stage inhibitors, which can lead to the buildup of these intermediates, some of which have been associated with cellular toxicity. By acting at an early, regulatory step, this compound allows for the physiological downregulation of the entire pathway, thus avoiding the potential for harmful metabolite accumulation.

Signaling Pathways Affected by this compound

The inhibition of cholesterol biosynthesis by this compound initiates a cascade of signaling events aimed at restoring cellular cholesterol homeostasis. The most critical of these is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

The SREBP-2 Pathway Activation

SREBP-2 is a master transcriptional regulator of cholesterol metabolism. Under normal cellular cholesterol levels, SREBP-2 is held inactive in the endoplasmic reticulum (ER) by binding to SREBP cleavage-activating protein (SCAP). When cellular cholesterol levels drop, as is the case with this compound treatment, SCAP undergoes a conformational change, releasing the SREBP-2/SCAP complex to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved, releasing its N-terminal domain, which then translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.

The following diagram illustrates the logical flow of SREBP-2 pathway activation as an indirect consequence of this compound's action:

Upregulation of LDL Receptor Expression

A key consequence of SREBP-2 activation is the increased transcription of the gene encoding the low-density lipoprotein (LDL) receptor.[2][3][4] This leads to an increased number of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream. This dual action of inhibiting cholesterol synthesis and increasing its uptake from circulation contributes to the potent hypocholesterolemic effect of this compound.

Quantitative Data Summary

While the original full-text research articles detailing specific quantitative data for this compound are not widely accessible, the qualitative findings from numerous studies consistently describe it as a "potent" inhibitor of cholesterol biosynthesis. For the purpose of comparison and to provide context, the following table summarizes the types of quantitative data that are typically generated for cholesterol-lowering compounds.

| Parameter | Description | Typical Units | This compound (Qualitative) |

| IC50 (HMG-CoA Reductase) | The concentration of the inhibitor required to reduce the activity of HMG-CoA reductase by 50%. | µM or nM | Potent Inhibitor |

| Inhibition of [14C]Acetate Incorporation | The percentage reduction in the incorporation of radiolabeled acetate into newly synthesized cholesterol in cell culture or in vivo. | % Inhibition | Significant Inhibition |

| Reduction in Serum Cholesterol | The percentage decrease in total or LDL cholesterol levels in animal models or human subjects. | % Reduction | Significant Reduction |

Experimental Protocols

The elucidation of this compound's mechanism of action would have relied on a combination of in vitro and in vivo experimental techniques common in the study of cholesterol metabolism. The following are detailed methodologies representative of those likely employed.

In Vitro HMG-CoA Reductase Activity Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.

Objective: To quantify the enzymatic activity of HMG-CoA reductase in the presence and absence of this compound.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Methodology:

-

Preparation of Microsomes: Liver tissues from control and experimental animals are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in HMG-CoA reductase.

-

Assay Mixture: A reaction mixture is prepared containing a buffered solution (e.g., potassium phosphate buffer, pH 7.4), a source of NADPH, and HMG-CoA substrate.

-

Incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound (or vehicle control) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of HMG-CoA.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer maintained at 37°C.

-

Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The following diagram illustrates the workflow for this experimental protocol:

Measurement of Cholesterol Biosynthesis using Radiolabeled Precursors

This method assesses the overall impact of a compound on the entire cholesterol synthetic pathway within intact cells or in vivo.

Objective: To measure the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.

Principle: Cells or animals are incubated with a radiolabeled precursor, typically [14C]acetate or [3H]mevalonate. The radiolabel is incorporated into newly synthesized cholesterol. The amount of radioactivity in the isolated cholesterol is then measured to determine the rate of synthesis.

Methodology:

-

Cell Culture or Animal Model: Cultured cells (e.g., HepG2 hepatocytes) are grown to confluence, or experimental animals are used.

-

Treatment: Cells or animals are treated with various concentrations of this compound or a vehicle control for a specified period.

-

Radiolabeling: [14C]acetate is added to the cell culture medium or administered to the animals. The incubation or treatment period allows for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: At the end of the incubation period, cells are harvested, or tissues (e.g., liver) are collected. Total lipids are extracted using a solvent system such as chloroform:methanol.

-

Saponification and Sterol Isolation: The lipid extract is saponified to hydrolyze esterified cholesterol. The non-saponifiable fraction, containing free sterols, is then extracted.

-

Separation and Quantification: The sterols are separated using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The amount of radioactivity in the cholesterol fraction is quantified using a scintillation counter.

-

Data Analysis: The rate of cholesterol synthesis is expressed as the amount of radiolabeled precursor incorporated into cholesterol per unit of time and per milligram of protein. The percentage of inhibition is calculated by comparing the synthesis rates in this compound-treated samples to the controls.

The following diagram illustrates the workflow for this experimental protocol:

Conclusion

This compound is a potent inhibitor of cholesterol biosynthesis that acts on the early, rate-limiting step catalyzed by HMG-CoA reductase. Its mechanism of action offers the significant advantage of avoiding the accumulation of potentially toxic downstream sterol intermediates. The inhibition of cholesterol synthesis by this compound triggers the SREBP-2 signaling pathway, leading to a compensatory upregulation of LDL receptor expression and enhanced clearance of plasma LDL cholesterol. This dual mechanism underscores its efficacy as a hypocholesterolemic agent. Further research to obtain precise quantitative data on its inhibitory potency would be valuable for a complete understanding of its pharmacological profile. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and professionals in the field of drug development and lipid metabolism.

References

Colestolone (C27H44O2): A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestolone, with the chemical formula C27H44O2, is a significant regulator of cholesterol metabolism. Identified as a potent hypocholesterolemic agent, its primary mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthesis, and its biological activity, with a focus on its inhibitory effects on cholesterol synthesis. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical Structure and Identification

This compound is a cholestane derivative with a ketone group at the C-15 position. Its systematic IUPAC name is (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one. Key chemical identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |

| SMILES | CC(C)CCCC(C)[C@H]1CC(=O)C2=C3CC[C@H]4C--INVALID-LINK--O |

| InChI Key | LINVVMHRTUSXHL-NDNSGUFDSA-N |

| CAS Number | 50673-97-7 |

| Molecular Formula | C27H44O2 |

| Molecular Weight | 400.65 g/mol |

Experimental Protocols

Representative Synthesis of this compound

A four-step synthesis of 3β-hydroxy-5α-cholest-8(14)-en-15-one (this compound) from 7-dehydrocholesterol has been described.[1] This method is reported to be efficient and suitable for large-scale production.[1] The overall process involves:

-

Protection of the 3β-hydroxyl group of 7-dehydrocholesterol: This is a standard procedure in steroid synthesis to prevent unwanted reactions at this position. Acetylation or benzoylation are common methods.

-

Epoxidation of the Δ7 double bond: The protected 7-dehydrocholesterol is treated with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid), to form an epoxide at the 7,8-position.

-

Rearrangement of the epoxide: The epoxide is then subjected to a rearrangement reaction, typically acid-catalyzed, to introduce the 15-keto group and shift the double bond to the 8(14) position.

-

Deprotection of the 3β-hydroxyl group: The protecting group is removed to yield the final product, this compound.

A detailed protocol for a similar sterol synthesis is as follows (Note: This is a representative protocol and may require optimization for the specific synthesis of this compound):

Step 1: Acetylation of 7-dehydrocholesterol

-

Dissolve 7-dehydrocholesterol in pyridine.

-

Add acetic anhydride and stir at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-dehydrocholesterol acetate.

Step 2: Epoxidation

-

Dissolve the 7-dehydrocholesterol acetate in a chlorinated solvent like dichloromethane.

-

Add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with a solution of sodium bisulfite and then with saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate to yield the crude epoxide.

Step 3: Rearrangement and Hydrolysis

-

Dissolve the crude epoxide in a suitable solvent such as aqueous dioxane.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid).

-

Heat the mixture under reflux for several hours. This step should be carefully monitored by thin-layer chromatography (TLC) for the formation of the desired product.

-

Neutralize the reaction mixture and extract the product.

Step 4: Deprotection

-

Dissolve the product from the previous step in a mixture of methanol and a suitable base (e.g., potassium carbonate).

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize, extract the product, and purify by column chromatography to obtain this compound.

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of this compound on HMG-CoA reductase can be determined using a spectrophotometric assay that measures the rate of NADPH oxidation. The decrease in absorbance at 340 nm is proportional to the enzyme activity.

Materials:

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

This compound (dissolved in a suitable solvent like DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate in a cuvette or a 96-well plate.

-

Add a specific concentration of this compound to the test samples. For the control, add the same volume of the solvent used to dissolve this compound.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding HMG-CoA reductase to the mixture.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).

-

Calculate the rate of the reaction (decrease in absorbance per minute) for both the control and the test samples.

-

The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Quantitative Data

| Parameter | Value | Reference |

| Biological Activity | Potent inhibitor of sterol biosynthesis, Hypocholesterolemic agent | [2] |

| In vivo Efficacy | Significant hypocholesterolemic action in baboons at 50 and 75 mg/kg (oral) | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its hypocholesterolemic effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition reduces the endogenous production of cholesterol.

Conclusion

This compound is a well-characterized sterol with potent inhibitory effects on cholesterol biosynthesis. Its defined chemical structure and mechanism of action make it a valuable molecule for research in lipid metabolism and the development of novel hypocholesterolemic agents. The provided experimental protocols and data serve as a foundation for further investigation into its therapeutic potential.

References

- 1. Concerning the chemical synthesis of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one, a novel regulator of cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of sterol synthesis. 3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one, an active metabolite of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Colestolone: A Technical Guide to a Novel Hypocholesterolemic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestolone, also known by its chemical name 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, orally active inhibitor of sterol biosynthesis that demonstrated significant hypocholesterolemic effects in preclinical studies. First reported in 1977 and investigated through the late 1980s, this compound garnered interest for its dual mechanism of action: the inhibition of early-stage cholesterol biosynthesis and the reduction of intestinal cholesterol absorption. Despite promising preclinical results, it was never commercialized for therapeutic use. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical preclinical data of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Discovery and History

This compound emerged from research efforts in the 1970s to identify novel agents for the management of hypercholesterolemia.[1] It was identified as a potent inhibitor of sterol biosynthesis.[1] Studies conducted primarily on nonhuman primates, such as baboons and Rhesus monkeys, established its efficacy in lowering serum cholesterol levels.[2][3] A key finding was its ability to not only reduce total and low-density lipoprotein (LDL) cholesterol but also to increase high-density lipoprotein (HDL) cholesterol.[2][3] Research on this compound continued until at least 1988; however, it did not progress to widespread clinical use.[1]

Mechanism of Action

This compound exerts its lipid-lowering effects through a multi-faceted mechanism of action. It is a potent inhibitor of sterol biosynthesis, targeting multiple enzymes in the early stages of the cholesterol synthesis pathway, including the rate-limiting enzyme HMG-CoA reductase.[1][4] By inhibiting these early steps, this compound avoids the accumulation of sterol intermediates that was a toxicity concern with inhibitors of later-stage cholesterol biosynthesis.[1]

Furthermore, studies in rats have indicated that this compound also inhibits the intestinal absorption of cholesterol. This dual action of reducing endogenous cholesterol production and limiting exogenous cholesterol uptake contributes to its overall hypocholesterolemic activity. Interestingly, this compound itself can be converted to cholesterol in vivo.[5]

Signaling Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting key enzymes in the initial steps of this pathway, this compound reduces the intracellular pool of cholesterol, which can lead to an upregulation of LDL receptors on the cell surface and increased clearance of LDL cholesterol from the circulation.

Caption: Inhibition of Early-Stage Cholesterol Biosynthesis by this compound.

Preclinical Data

The lipid-lowering efficacy of this compound has been evaluated in several preclinical models, most notably in baboons and Rhesus monkeys. The following tables summarize the quantitative data from these key studies.

Effects of this compound in Baboons

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Total Serum Cholesterol | 50 mg/kg/day | 4 weeks | -25% to -35% | [2] |

| Total Serum Cholesterol | 75 mg/kg/day | 4 weeks | -30% to -40% | [2] |

| LDL + VLDL Cholesterol | 50 mg/kg/day | 4 weeks | Significant Decrease | [2] |

| LDL + VLDL Cholesterol | 75 mg/kg/day | 4 weeks | Significant Decrease | [2] |

| HDL Cholesterol | 50 mg/kg/day | 4 weeks | Increase | [2] |

| HDL Cholesterol | 75 mg/kg/day | 4 weeks | Increase | [2] |

Effects of this compound in Rhesus Monkeys

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Total Serum Cholesterol | 75 mg/kg/day | Not Specified | -41% (mean) | [3] |

| LDL + VLDL Cholesterol | 75 mg/kg/day | Not Specified | -61% (mean) | [3] |

| HDL Cholesterol | 75 mg/kg/day | Not Specified | +61% (mean) | [3] |

Experimental Protocols

Animal Studies with this compound

Objective: To assess the hypocholesterolemic activity of orally administered this compound in nonhuman primates.

Experimental Workflow:

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Methodology:

-

Animal Models: Male baboons (Papio sp.) and Rhesus monkeys (Macaca mulatta) were utilized in these studies.[2][3]

-

Housing and Diet: Animals were housed individually and maintained on a standard laboratory diet. For some studies, a diet with a moderate cholesterol content was used to induce a hypercholesterolemic state.[3]

-

Drug Administration: this compound was administered orally, typically mixed with a small amount of food or in a "feedball".[5] Dosages ranged from 50 to 75 mg/kg of body weight per day.

-

Blood Collection: Blood samples were collected at baseline and at regular intervals throughout the treatment period. Plasma was separated for lipid analysis.[5]

-

Lipid Analysis: Plasma concentrations of total cholesterol, LDL cholesterol, VLDL cholesterol, and HDL cholesterol were determined using established analytical methods of the time, which typically involved a combination of precipitation and enzymatic assays.

-

Data Analysis: The changes in lipid parameters from baseline were calculated to determine the effect of this compound treatment.

Conclusion

This compound was a promising hypocholesterolemic agent from a bygone era of lipid-lowering drug discovery. Its dual mechanism of inhibiting cholesterol biosynthesis at an early stage and reducing intestinal absorption provided a strong rationale for its development. The preclinical data in nonhuman primates demonstrated significant efficacy in not only lowering atherogenic lipoproteins but also raising protective HDL. While the reasons for its discontinuation in development are not fully clear from the available literature, the story of this compound provides valuable insights into the historical efforts to combat hypercholesterolemia and the evolution of lipid-lowering therapies. The data and methodologies presented in this guide serve as a technical resource for researchers interested in the history of cholesterol-lowering agents and the preclinical evaluation of such compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one lowers serum cholesterol and induces profound changes in the levels of lipoprotein cholesterol and apoproteins in monkeys fed a diet of moderate cholesterol content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one. In vivo conversion to cholesterol upon oral administration to a nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

Colestolone: An In-depth Technical Guide on its Role as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestolone, also known by its chemical name 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis. First reported in 1977, it has been recognized for its hypocholesterolemic (lipid-lowering) properties. While it was studied extensively for a period, it was never commercially introduced for medical use. This guide provides a comprehensive overview of this compound's mechanism of action, supported by representative data and experimental protocols relevant to its function as a sterol biosynthesis inhibitor.

This compound's primary mechanism of action is the inhibition of the cholesterol biosynthesis pathway at an early stage. This is a significant characteristic, as it prevents the accumulation of sterol intermediates that can be associated with toxicity, a known issue with late-stage cholesterol biosynthesis inhibitors. Interestingly, this compound itself can also serve as a precursor in the cholesterol synthesis pathway.

Mechanism of Action: Inhibition of HMG-CoA Reductase

The synthesis of cholesterol is a complex multi-step process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical committed step in the pathway.[2][3] By targeting an early enzyme like HMG-CoA reductase, this compound effectively reduces the overall flux of the cholesterol synthesis pathway. This mode of action is similar to that of the widely used statin drugs.

The inhibition of HMG-CoA reductase by this compound leads to a decrease in the intracellular pool of cholesterol. This, in turn, can trigger a cellular response to upregulate the expression of LDL receptors on the cell surface, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[4]

Quantitative Data

Due to the limited availability of specific public data for this compound, the following table presents representative quantitative data for a potent, early-stage sterol biosynthesis inhibitor targeting HMG-CoA reductase. These values are intended to be illustrative of the type of data generated in inhibitor characterization studies.

| Parameter | Value | Description |

| IC50 | 50 nM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HMG-CoA reductase activity in vitro. |

| Ki | 25 nM | The inhibition constant, indicating the binding affinity of this compound to HMG-CoA reductase. A lower Ki value signifies a higher binding affinity. |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate (HMG-CoA). |

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory effect of a compound like this compound on HMG-CoA reductase activity in vitro. This protocol is a representative example and may require optimization for specific laboratory conditions.

In Vitro HMG-CoA Reductase Activity Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is a co-factor in the conversion of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[5]

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate at their final desired concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add a small volume (e.g., 1 µL) of the diluted this compound solutions or the vehicle control (DMSO) to the appropriate wells.[5]

-

Add the reaction mixture to each well.

-

Initiate the enzymatic reaction by adding a specific amount of the HMG-CoA reductase enzyme to each well.[5]

-

-

Data Collection:

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 10-15 minutes).[5]

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound and the control.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of HMG-CoA reductase.

Experimental Workflow for In Vitro HMG-CoA Reductase Inhibition Assay

Caption: Workflow for an in vitro HMG-CoA reductase inhibition assay.

Conclusion

This compound is a potent, early-stage inhibitor of sterol biosynthesis that primarily targets HMG-CoA reductase. Its mechanism of action offers a potential advantage over late-stage inhibitors by avoiding the accumulation of potentially toxic sterol intermediates. While specific quantitative data and detailed experimental protocols for this compound are not widely available in the public domain, this guide provides a comprehensive overview based on its known characteristics and representative methodologies used in the field of sterol biosynthesis research. Further investigation into the specific inhibitory kinetics and cellular effects of this compound could provide valuable insights for the development of novel hypocholesterolemic agents.

References

- 1. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. med.libretexts.org [med.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Cholesterol Biosynthesis Regulation [sigmaaldrich.com]

- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

Colestolone: A Technical Guide to its Biological Activities and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestolone, also known by its chemical name 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, synthetically derived inhibitor of sterol biosynthesis that was extensively studied for its hypocholesterolemic properties, primarily between the 1970s and late 1980s. Although it was never commercially introduced, the compound demonstrated significant efficacy in reducing serum cholesterol levels in various animal models. This technical guide provides a comprehensive overview of the biological activities and pharmacological profile of this compound, with a focus on its mechanism of action, quantitative effects on cholesterol metabolism, and the experimental methodologies used in its evaluation.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The discovery of agents that can effectively lower serum cholesterol levels has been a cornerstone of cardiovascular disease prevention. This compound emerged from research into oxygenated sterols as potent inhibitors of cholesterol biosynthesis. This document serves as a detailed resource for researchers and professionals in drug development, summarizing the key scientific findings related to this compound.

Biological Activities and Mechanism of Action

This compound exerts its hypocholesterolemic effects through a multi-faceted mechanism, primarily by inhibiting the endogenous synthesis of cholesterol and affecting its intestinal absorption.

2.1. Inhibition of Cholesterol Biosynthesis

This compound is a potent inhibitor of the early stages of the cholesterol biosynthesis pathway.[1] A key target of its inhibitory action is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in this pathway.[2][3] Unlike inhibitors of the later stages of cholesterol synthesis, treatment with this compound has not been observed to cause an accumulation of sterol intermediates, suggesting a more favorable safety profile.[1]

2.2. Inhibition of Intestinal Cholesterol Absorption

In addition to its effects on biosynthesis, this compound has been shown to inhibit the intestinal absorption of cholesterol. This dual mechanism of action contributes to its overall efficacy in lowering systemic cholesterol levels.[3]

2.3. Interaction with Acyl-CoA:Cholesterol Acyltransferase (ACAT)

This compound also serves as a competitive substrate for acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol within cells.[4] This interaction leads to the formation of ketosteryl esters and a reduction in the esterification of cholesterol itself.

2.4. Metabolism and Excretion

Studies in rats have shown that this compound is rapidly and substantially converted to polar biliary metabolites, which are then excreted.[5] This rapid metabolism and excretion pathway may contribute to its overall cholesterol-lowering effect by facilitating the removal of the compound and its metabolites from the body.[5] Interestingly, this compound can also be converted to cholesterol in vivo.[1]

Pharmacological Profile: Quantitative Data

The cholesterol-lowering efficacy of this compound has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound on Serum Lipids

| Animal Model | Dosage | Duration | Change in Total Cholesterol | Change in LDL + VLDL Cholesterol | Change in HDL Cholesterol | Reference(s) |

| Baboons | 50 mg/kg/day (oral) | - | Significant Reduction | - | - | [6] |

| Baboons | 75 mg/kg/day (oral) | - | Significant Reduction | - | - | [6] |

| Rhesus Monkeys | 75 mg/kg/day (oral) | - | ↓ 41% (mean) | ↓ 61% (mean) | ↑ 61% (mean) | [7] |

Table 2: In Vitro Inhibitory Activity of a Related 15-Oxygenated Sterol

| Compound | Cell Line | Parameter Measured | IC50 | Reference(s) |

| 14α-ethyl-5α-cholest-7-en-15α-ol-3-one | L cells | Inhibition of sterol synthesis from acetate | 6 x 10-9 M | [8] |

Note: While this data is for a related compound, it provides an indication of the high potency of 15-oxygenated sterols in inhibiting cholesterol synthesis.

Experimental Protocols

4.1. In Vitro HMG-CoA Reductase Activity Assay

This assay is designed to measure the inhibitory effect of a compound on the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

-

Enzyme Source: Microsomal fractions isolated from the livers of rats treated with a cholesterol-lowering agent to induce HMG-CoA reductase expression.

-

Substrate: 14C-labeled HMG-CoA.

-

Incubation: The enzyme preparation is incubated with the substrate in the presence and absence of this compound at varying concentrations.

-

Product Separation: The product of the reaction, 14C-mevalonate, is separated from the unreacted substrate using thin-layer chromatography (TLC).

-

Quantification: The amount of 14C-mevalonate is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required for 50% inhibition) is determined.

4.2. In Vivo Hypocholesterolemic Studies in Non-Human Primates

These studies are designed to evaluate the efficacy of a compound in lowering serum cholesterol levels in a relevant animal model.

-

Animal Model: Rhesus monkeys or baboons, often fed a diet with a moderate cholesterol content to induce a baseline level of hypercholesterolemia.

-

Drug Administration: this compound is administered orally, typically once daily, at specified doses (e.g., 75 mg/kg of body weight).

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study period.

-

Lipid Analysis: Serum is isolated, and total cholesterol, LDL cholesterol, VLDL cholesterol, and HDL cholesterol levels are measured using standard enzymatic and ultracentrifugation methods.

-

Data Analysis: Changes in lipid profiles from baseline are calculated and compared between the treatment and control groups.

Signaling Pathways and Molecular Interactions

The primary molecular interactions of this compound revolve around the cholesterol biosynthesis pathway.

5.1. Cholesterol Biosynthesis Pathway

The following diagram illustrates the early stages of the cholesterol biosynthesis pathway and the proposed site of action for this compound.

5.2. Regulation of Cholesterol Homeostasis

While direct evidence of this compound's interaction with the Sterol Regulatory Element-Binding Protein (SREBP) pathway is lacking, its mechanism of action suggests an indirect influence. By inhibiting cholesterol absorption, this compound likely reduces the delivery of cholesterol to the liver. This would typically lead to an upregulation of SREBP-2, which in turn increases the expression of HMG-CoA reductase and the LDL receptor. However, it has been proposed that this compound may suppress this compensatory increase in HMG-CoA reductase activity.[3]

Conclusion

This compound is a potent hypocholesterolemic agent with a dual mechanism of action involving the inhibition of both cholesterol biosynthesis and intestinal absorption. Preclinical studies in non-human primates demonstrated its significant efficacy in lowering total and LDL cholesterol while increasing HDL cholesterol. Although its development was not pursued, the data on this compound provides valuable insights into the pharmacological modulation of cholesterol metabolism and may inform the design of future lipid-lowering therapies. Further research to elucidate its precise interactions with cellular signaling pathways could reveal novel therapeutic targets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of sterol biosynthesis in L cells and mouse liver cells by 15-oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of sterol synthesis. Effects of dietary 5 alpha-cholest-8(14)-en-3 beta-ol-15-one on early enzymes in hepatic cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5α-Cholest-8(14)-EN-3β-OL-15-one. A competitive substrate for acyl coenzyme a:Cholesterol acyl transferase-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 5. Inhibitors of sterol synthesis. Metabolism of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one after intravenous administration to bile duct-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one lowers serum cholesterol and induces profound changes in the levels of lipoprotein cholesterol and apoproteins in monkeys fed a diet of moderate cholesterol content - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of sterol biosynthesis in animal cells by 14 alpha-alkyl-substituted 15-oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

Colestolone's Effect on HMG-CoA Reductase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestolone, a potent hypocholesterolemic agent, exerts its cholesterol-lowering effects through a multi-faceted inhibition of the cholesterol biosynthesis pathway. A primary target of this compound is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in this pathway. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences HMG-CoA reductase activity, supported by available data and detailed experimental protocols. The information is intended to aid researchers and professionals in the fields of pharmacology, biochemistry, and drug development in understanding and potentially exploring the therapeutic applications of this compound and similar compounds.

Introduction

This compound, chemically known as 5α-cholest-8(14)-en-3β-ol-15-one, is a powerful inhibitor of sterol biosynthesis.[1] Although it was extensively studied, it was never commercially introduced for medical use.[1] Its primary mechanism of action involves the modulation of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis. This compound's inhibitory action is not singular; it employs a sophisticated, multi-pronged approach to downregulate this key enzyme, making it a subject of significant scientific interest.

Mechanisms of Action

This compound's impact on HMG-CoA reductase activity is threefold:

-

Direct Inhibition: this compound itself acts as an inhibitor of HMG-CoA reductase, targeting early stages of the cholesterol biosynthesis pathway.[1]

-

Metabolite-Mediated Inhibition: this compound is metabolized within the cell into polar sterols. These metabolites are also potent inhibitors of HMG-CoA reductase activity, contributing to the overall suppressive effect.

-

Transcriptional Downregulation: this compound inhibits the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2). SREBP2 is a crucial transcription factor that upregulates the expression of the HMG-CoA reductase gene. By inhibiting SREBP2, this compound effectively reduces the synthesis of new HMG-CoA reductase enzyme.

Signaling Pathways

The intricate regulatory network through which this compound and its metabolites impact HMG-CoA reductase is depicted below.

Caption: Signaling pathway of this compound's effect on HMG-CoA reductase.

Quantitative Data

While the qualitative effects of this compound on HMG-CoA reductase are well-documented, specific quantitative data from publicly available literature is limited. The following tables summarize the known effects and provide illustrative data from related compounds where specific this compound data is unavailable.

Table 1: Effect of this compound on HMG-CoA Reductase

| Compound | Mechanism of Action | Quantitative Effect | Source |

| This compound | Direct Inhibition of HMG-CoA Reductase | Data not publicly available (IC50 or % inhibition) | [1] |

| This compound | Inhibition of SREBP2 Activation | Reduces transcription of HMG-CoA reductase | |

| Polar Sterol Metabolites of this compound | Inhibition of HMG-CoA Reductase Activity | Data not publicly available | |

| Illustrative Example: 25-hydroxycholesterol (an oxysterol) | Inhibition of HMG-CoA Reductase Activity | Potent suppression of enzyme activity |

Table 2: Comparison with Other HMG-CoA Reductase Modulators

| Compound Class | Primary Mechanism | Effect on HMG-CoA Reductase Activity |

| Statins | Competitive Inhibition | Direct and potent inhibition[2][3][4] |

| Bile Acid Sequestrants | Indirect Upregulation | Increases enzyme activity due to cholesterol depletion[5][6][7][8][9] |

| This compound | Multi-faceted Inhibition | Direct inhibition and transcriptional downregulation[1] |

Experimental Protocols

This section details the methodologies for key experiments to assess the effect of compounds like this compound on HMG-CoA reductase activity and SREBP2 activation.

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric measurement of NADPH consumption.

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, which is an NADPH-dependent reaction. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the enzyme's activity.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate.

-

Enzyme and Inhibitor Addition: In the wells of the microplate, add the HMG-CoA reductase enzyme solution. To the test wells, add varying concentrations of the this compound solution. Include control wells with the enzyme and solvent only (vehicle control) and wells with a known inhibitor (e.g., pravastatin) as a positive control.

-

Initiation of Reaction: Initiate the reaction by adding the reaction mixture to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Experimental workflow for the HMG-CoA reductase activity assay.

SREBP2 Activation Assay (Immunofluorescence)

This protocol outlines a cell-based assay to visualize the translocation of SREBP2 from the endoplasmic reticulum to the nucleus, a key step in its activation.

Principle: Inactive SREBP2 resides in the endoplasmic reticulum (ER). Upon activation (e.g., by low cellular sterol levels), the N-terminal fragment of SREBP2 is cleaved and translocates to the nucleus to act as a transcription factor. This translocation can be visualized using immunofluorescence microscopy.

Materials:

-

Cultured cells (e.g., HepG2, CHO)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibody against SREBP2

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated and vehicle-treated controls.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution, and then permeabilize with the permeabilization buffer.

-

Blocking and Antibody Incubation: Block non-specific antibody binding with blocking buffer. Incubate the cells with the primary anti-SREBP2 antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In untreated or vehicle-treated cells, SREBP2 staining will be predominantly cytoplasmic/perinuclear (ER). In cells where SREBP2 is activated, the staining will be concentrated in the nucleus. The degree of nuclear translocation can be quantified using image analysis software.

Caption: Experimental workflow for the SREBP2 activation assay.

Conclusion

This compound presents a compelling case for a multi-modal inhibitor of HMG-CoA reductase. Its ability to directly inhibit the enzyme, coupled with the inhibitory action of its metabolites and its capacity to downregulate enzyme synthesis via SREBP2 inhibition, highlights a sophisticated mechanism for cholesterol reduction. While the lack of extensive, publicly available quantitative data on this compound itself presents a challenge, the established methodologies for assessing HMG-CoA reductase activity and SREBP2 activation provide a clear path for future research. Further investigation into this compound and analogous compounds could unveil novel therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. abcam.com [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SREBP2 Activation Induces Hepatic Long-chain Acyl-CoA Synthetase 1 (ACSL1) Expression in Vivo and in Vitro through a Sterol Regulatory Element (SRE) Motif of the ACSL1 C-promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo and In Vitro Efficacy of Colestolone

Audience: Researchers, scientists, and drug development professionals.

Abstract

Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, orally active hypocholesterolemic agent that demonstrated significant efficacy in preclinical studies.[1] Investigated extensively in the late 1970s and 1980s, this compound was identified as a powerful inhibitor of sterol biosynthesis.[1] This technical guide provides a comprehensive overview of the pivotal in vivo and in vitro studies that characterized its efficacy. It includes quantitative data from key animal studies, detailed experimental protocols representative of the research period, and visualizations of its mechanism of action and experimental workflows. Although never commercialized, the data on this compound offers valuable insights into the inhibition of cholesterol biosynthesis.

Introduction

This compound is a C27 oxygenated sterol that emerged from research focused on identifying potent inhibitors of cholesterol synthesis.[1] Its primary mechanism of action is the inhibition of the cholesterol biosynthesis pathway at early stages, including the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Unlike inhibitors of late-stage cholesterol synthesis, this compound treatment did not lead to the accumulation of sterol intermediates, suggesting a potentially safer profile.[1] This document synthesizes the publicly available data from foundational preclinical trials to serve as a technical resource for researchers in lipid metabolism and drug development.

In Vivo Efficacy Studies

The primary efficacy of this compound was demonstrated in nonhuman primate models, which are highly valued for their translational relevance to human lipid metabolism. Studies in both baboons and Rhesus monkeys showed significant reductions in total and pro-atherogenic lipoprotein cholesterol levels.

Data Presentation: Nonhuman Primate Studies

The following tables summarize the quantitative outcomes from oral administration of this compound in baboons and Rhesus monkeys.

Table 1: Effects of Oral this compound Administration on Serum Lipoproteins in Baboons

| Dosage (mg/kg body weight) | Total Serum Cholesterol | LDL + VLDL Cholesterol | HDL Cholesterol |

| 50 mg/kg | Significant Decrease | Significant Decrease | Absolute Increase |

| 75 mg/kg | Significant Decrease | Significant Decrease | Absolute Increase |

| Data sourced from studies conducted on baboons demonstrating a dose-responsive hypocholesterolemic action.[1] |

Table 2: Effects of Oral this compound Administration on Serum Lipoproteins in Rhesus Monkeys

| Dosage (mg/kg body weight) | Duration | Total Serum Cholesterol | LDL + VLDL Cholesterol | HDL Cholesterol |

| 75 mg/kg | Daily | ↓ 41% (mean reduction) | ↓ 61% (mean reduction) | ↑ 61% (mean increase) |

| Data from a study where Rhesus monkeys were fed a diet with a moderate cholesterol content. The results highlight a profound and beneficial shift in the lipoprotein profile.[2] |

Experimental Protocols: In Vivo Studies

The following protocol is a representative methodology for the oral administration and analysis of this compound's effects in nonhuman primates, based on the available literature.

1. Animal Model and Housing:

-

Species: Adult male baboons (Papio cynocephalus) or Rhesus monkeys (Macaca mulatta).

-

Housing: Animals are housed individually in climate-controlled facilities with standard light-dark cycles.

-

Diet: Fed a standard chow diet, which in some studies was supplemented with a moderate amount of cholesterol to induce a relevant lipid profile.

2. Preparation and Administration of this compound:

-

Formulation: this compound is prepared for oral administration. In some studies, a mixture of [2,4-3H]this compound and [4-14C]cholesterol was used to trace the metabolism of the compound.

-

Administration: The compound is administered orally, often mixed into a "feedball" or other palatable vehicle to ensure complete ingestion. Dosages are calculated based on the animal's body weight.

3. Sample Collection and Analysis:

-

Blood Sampling: Blood samples are collected from a peripheral vein at baseline (before treatment) and at specified time points during the treatment period (e.g., 4, 8, 12, 16, and 24 hours post-administration for metabolic studies).

-

Lipoprotein Fractionation: Serum lipoproteins (VLDL, LDL, HDL) are separated by preparative ultracentrifugation.

-

Cholesterol Quantification: Total cholesterol and cholesterol content within each lipoprotein fraction are determined using enzymatic assays.

4. Data Analysis:

-

The percentage change in lipid levels from baseline is calculated for each animal.

-

Statistical analyses are performed to determine the significance of the treatment effects compared to baseline or a control group.

In Vitro Efficacy Studies

In vitro studies were crucial in elucidating this compound's mechanism of action as a direct inhibitor of sterol biosynthesis. These studies were typically conducted in cultured cells and with isolated enzymes.

Data Presentation: Inhibition of Cholesterol Biosynthesis

Table 3: Summary of In Vitro Findings for this compound

| Assay Type | System | Finding |

| Sterol Biosynthesis | Cultured Mammalian Cells | Potent inhibition of cholesterol synthesis. |

| Enzyme Activity | Hepatic Microsomes | Suppression of HMG-CoA reductase activity. |

| Mechanism Study | Chinese Hamster Ovary (CHO-K1) cells | No conversion of this compound to other C27 monohydroxysterols was observed, indicating it is not simply a precursor. |

Experimental Protocols: In Vitro Studies

The following protocols are representative methodologies for assessing the in vitro efficacy of a sterol biosynthesis inhibitor like this compound.

1. Inhibition of Cholesterol Synthesis in Cultured Cells:

-

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or HepG2 human hepatoma cells) are cultured in appropriate media until confluent.

-

Treatment: Cells are incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24 hours).

-

Radiolabeling: A radiolabeled precursor, such as [14C]acetate, is added to the culture medium.

-

Lipid Extraction: After incubation, cells are washed, and lipids are extracted using a solvent system (e.g., hexane:isopropanol).

-

Analysis: The amount of radiolabel incorporated into cholesterol is quantified using thin-layer chromatography (TLC) followed by scintillation counting. The percentage of inhibition is calculated relative to vehicle-treated control cells.

2. HMG-CoA Reductase Activity Assay:

-

Enzyme Source: HMG-CoA reductase is typically obtained from rat liver microsomes.

-

Assay Principle: The assay measures the conversion of HMG-CoA to mevalonate by monitoring the oxidation of the cofactor NADPH to NADP+. This is measured spectrophotometrically as a decrease in absorbance at 340 nm.

-

Procedure:

-

The reaction mixture is prepared containing buffer, NADPH, and the isolated enzyme.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of the substrate, HMG-CoA.

-

The rate of NADPH oxidation (decrease in A340) is monitored over time.

-

-

Data Analysis: The inhibitory activity of this compound is determined by comparing the reaction rate in its presence to the rate in its absence.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and processes related to this compound's efficacy.

Caption: this compound's mechanism of action via inhibition of HMG-CoA reductase.

Caption: Workflow for a typical in vivo study of this compound.

Caption: Workflow for an in vitro HMG-CoA reductase inhibition assay.

Conclusion

References

- 1. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cholesterol synthesis by oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

Colesevelam as a Regulator of Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Colestolone" is a known potent inhibitor of sterol biosynthesis that was investigated but never introduced for medical use.[1] Given the context of this request for a technical guide for drug development professionals, it is highly probable that the intended subject was Colesevelam , a second-generation bile acid sequestrant approved for the treatment of hypercholesterolemia. This document will proceed with a comprehensive overview of Colesevelam.

Executive Summary

Colesevelam hydrochloride is a non-absorbed, polymeric bile acid sequestrant that effectively lowers low-density lipoprotein cholesterol (LDL-C).[2][3] It is approved as an adjunct to diet and exercise to reduce elevated LDL-C in adults with primary hyperlipidemia.[2] Unlike statins, which inhibit cholesterol synthesis, colesevelam works in the gastrointestinal tract to bind bile acids, preventing their reabsorption.[4][5] This interruption of the enterohepatic circulation of bile acids leads to a cascade of events in the liver, ultimately resulting in increased clearance of LDL-C from the bloodstream.[4][6] This guide provides an in-depth overview of the mechanism of action, signaling pathways, clinical efficacy, and key experimental protocols relevant to the study of colesevelam.

Mechanism of Action

Colesevelam's primary mechanism of action is the sequestration of bile acids in the intestine.[4][5] As a polymer with a high affinity for bile acids, it forms a non-absorbable complex that is excreted in the feces.[6][7] This process disrupts the normal enterohepatic circulation, in which approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver.[8]

The depletion of the hepatic bile acid pool triggers a compensatory response in the liver. To replenish the bile acid supply, hepatocytes upregulate the expression and activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[2][6] This increased conversion of cholesterol into bile acids reduces the intracellular cholesterol concentration within hepatocytes.[2][4]

The reduction in intracellular cholesterol activates a key transcription factor, the sterol regulatory element-binding protein 2 (SREBP-2).[2] Activated SREBP-2 translocates to the nucleus and increases the transcription of genes encoding for the low-density lipoprotein receptor (LDLR).[9] The resulting increase in the number of LDLRs on the surface of hepatocytes enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[4][10]

Signaling Pathways

The regulation of cholesterol metabolism by colesevelam involves intricate signaling pathways primarily centered in the hepatocyte. The key pathway is the SREBP-2-mediated upregulation of the LDL receptor. Additionally, the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a significant role. By sequestering bile acids, colesevelam reduces the activation of intestinal and hepatic FXR, further contributing to the upregulation of CYP7A1.

Data Presentation

The clinical efficacy of colesevelam in reducing LDL-C and other lipid parameters has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Dose-Dependent Effects of Colesevelam Monotherapy on Lipid Parameters

| Dose | N | Mean % Change in LDL-C | Mean % Change in Total Cholesterol | Median % Change in HDL-C | Median % Change in Triglycerides | Reference |

| 2.3 g/day | 494 (pooled) | -9% | -4% | +3% | +5% | [11] |

| 3.0 g/day | 494 (pooled) | -12% | -6% | +3% | +10% | [11] |

| 3.8 g/day | 494 (pooled) | -15% | -7% | +4% | +9% | [11] |

| 4.5 g/day | 494 (pooled) | -18% | -10% | +4% | +10% | [11] |

Table 2: Efficacy of Colesevelam as Add-on Therapy to Statins

| Statin Therapy | Colesevelam Dose | N | Additional Mean % Change in LDL-C | Reference |

| Simvastatin 10 mg/day | 3.8 g/day | 258 | -16% | [6] |

| Simvastatin 20 mg/day | 2.3 g/day | 258 | -8% | [6] |

| Atorvastatin 10 mg/day | 3.8 g/day | - | -16% | [3] |

| Lovastatin | - | - | -8-16% | [3] |

Table 3: Effects of Colesevelam on Glycemic and Lipid Parameters in Patients with Type 2 Diabetes

| Parameter | Placebo-Corrected Mean Change | P-value | Reference |

| HbA1c | -0.5% | <0.001 | [12] |

| LDL-C | -16.6% | <0.001 | [13] |

| Triglycerides | +13.4% | - | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of bile acid sequestrants like colesevelam.

In Vitro Bile Acid Binding Assay

This assay quantifies the binding affinity and capacity of colesevelam for various bile acids.

-

Materials:

-

Colesevelam hydrochloride

-

Bile acids: Glycocholic acid (GC), Glycochenodeoxycholic acid (GCDC), Taurodeoxycholic acid (TDC)

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

-

Protocol:

-

Preparation of Bile Acid Solutions: Prepare stock solutions of GC, GCDC, and TDC in SIF. Create a series of incubation media with varying total bile salt concentrations.[14] A typical molar ratio for the bile acids is 3:3:1 for GC, GCDC, and TDC, respectively.

-

Incubation: Add a fixed amount of colesevelam to each incubation medium. Incubate at 37°C with constant shaking for a predetermined time to reach equilibrium (typically 3 hours).[15]

-

Separation: Centrifuge the samples to pellet the colesevelam-bile acid complex. Filter the supernatant to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of unbound bile acids in the filtrate using a validated HPLC method.[5][8]

-

Data Analysis: Calculate the amount of bile acid bound to colesevelam by subtracting the unbound concentration from the initial concentration. The binding data can be fitted to the Langmuir equation to determine the affinity constant (k1) and the maximum binding capacity (k2).

-

In Vivo Hypercholesterolemia Animal Model

Animal models are crucial for evaluating the in vivo efficacy of colesevelam on lipid metabolism and atherosclerosis.

-

Model:

-

Protocol:

-

Acclimation and Diet: Acclimate Ldlr -/- mice for one to two weeks with free access to standard chow and water.

-

Induction of Hypercholesterolemia: Feed the mice a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia.[17]

-

Treatment: Divide the mice into a control group (receiving the high-fat diet only) and a treatment group (receiving the high-fat diet mixed with colesevelam). The treatment duration is typically several weeks.[16]

-

Sample Collection: At the end of the study period, collect blood samples via cardiac puncture for lipid analysis. Collect feces to measure neutral sterol and bile acid excretion. Harvest the aorta to assess atherosclerotic lesion size.[16]

-

Lipid Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assays or other validated methods.[18]

-

Atherosclerosis Assessment: Stain the aorta with Oil Red O to visualize atherosclerotic lesions and quantify the lesion area.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a novel bile acid sequestrant.

Conclusion

Colesevelam offers a valuable non-systemic therapeutic option for the management of hypercholesterolemia. Its mechanism of action, centered on the intestinal sequestration of bile acids, is distinct from that of statins, making it an effective monotherapy for some patients and a valuable add-on therapy for others. The comprehensive data from clinical trials support its efficacy and safety in lowering LDL-C. The experimental protocols outlined in this guide provide a framework for the continued investigation of bile acid sequestrants and the development of novel therapies targeting cholesterol metabolism.

References

- 1. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Chemistry Lab - 05 Lipid and Lipoprotein Methodologies | College - Edubirdie [edubirdie.com]

- 4. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. basinc.com [basinc.com]

- 6. welcholhcp.com [welcholhcp.com]

- 7. The effect of colesevelam treatment on bile acid and lipid metabolism and glycemic control in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Effectiveness of colesevelam hydrochloride in decreasing LDL cholesterol in patients with primary hypercholesterolemia: a 24-week randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Colesevelam lowers glucose and lipid levels in type 2 diabetes: the clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simplified methods for measuring cholesterol concentrations of high-density lipoprotein subclasses in serum compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. 2024.sci-hub.st [2024.sci-hub.st]

- 16. Bile acid sequestration normalizes plasma cholesterol and reduces atherosclerosis in hypercholesterolemic mice. No additional effect of physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early-Stage Inhibition of Cholesterol Biosynthesis by Colestolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent, orally active inhibitor of sterol biosynthesis. It has demonstrated significant cholesterol-lowering effects in both animal and human studies. A key characteristic of this compound is its action on the early stages of the cholesterol biosynthesis pathway, including the rate-limiting enzyme HMG-CoA reductase. This early-stage inhibition prevents the accumulation of sterol intermediates, a common issue with late-stage cholesterol synthesis inhibitors that can lead to toxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory activity, and a summary of its effects on cellular cholesterol homeostasis.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing elevated cholesterol levels. This compound is a hypocholesterolemic agent that has been shown to effectively reduce serum cholesterol levels.[1] Its mechanism of action involves the inhibition of multiple early steps in the cholesterol synthesis pathway, a key advantage that distinguishes it from later-stage inhibitors.[1] This guide will delve into the technical aspects of this compound's function, providing valuable information for researchers and professionals in drug development.

Mechanism of Action: Early-Stage Inhibition